Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
Description
Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS: 1523618-31-6) is a bicyclic organic compound featuring a [3.2.0] fused ring system. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.26 g/mol. The structure includes a tert-butyl carboxylate group at position 6 and a ketone at position 4. This compound is utilized as a key intermediate in pharmaceutical synthesis, particularly in β-lactam antibiotics and radioligands for positron-emission tomography (PET) .
Properties
IUPAC Name |
tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBONPFZMFQDEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products
Biological Activity
Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate, also known by its CAS number 1523618-31-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- CAS Number : 1523618-31-6
- Synonyms : 4-Oxo-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester
Antimicrobial Properties
Research indicates that compounds containing bicyclic structures, such as tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane, may exhibit significant antimicrobial activity. The azabicyclic framework is known to enhance interactions with biological targets, potentially leading to effective inhibition of bacterial growth and survival.
- Mechanism of Action : The compound's biological activity is hypothesized to stem from its ability to interfere with bacterial cell wall synthesis or function, similar to other beta-lactam antibiotics which target penicillin-binding proteins (PBPs) .
-
Case Studies :
- A study conducted on related bicyclic compounds demonstrated significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted the potential of azabicyclic derivatives in overcoming antibiotic resistance, particularly in multidrug-resistant bacterial strains .
Neuropharmacological Activity
The azabicyclic structure is also associated with neuropharmacological effects:
- CNS Activity : Compounds similar to tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane have shown promise in modulating neurotransmitter systems, particularly through interactions with GABAergic pathways .
- Research Findings :
Synthesis and Derivatives
The synthesis of tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane involves multi-step organic reactions, typically starting from simpler bicyclic precursors:
-
Synthesis Route :
- Initial formation of the bicyclic core through cyclization reactions.
- Functionalization at the carboxylate position via esterification with tert-butanol.
- Derivatives : Modifications at various positions on the bicyclic structure can lead to compounds with enhanced biological activities or altered pharmacokinetic profiles .
Safety and Toxicology
While exploring the biological activities of this compound, safety profiles must be considered:
- Toxicity Data :
-
Precautionary Measures :
- Appropriate personal protective equipment (PPE) should be used when handling this compound in laboratory settings.
Comparison with Similar Compounds
tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate (CAS: 1246281-86-6)
- Structure : [3.1.1] bicyclo system with a ketone at position 3.
- Molecular Formula: C₁₁H₁₇NO₃ (identical to the target compound).
- Key Differences :
- The ring system ([3.1.1] vs. [3.2.0]) alters ring strain and reactivity.
- Position of the oxo group (3 vs. 4) affects electronic distribution and nucleophilic attack sites.
- Applications : Used in peptide mimetics and enzyme inhibitors due to its rigid scaffold .
Ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate
Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate (CAS: 1784651-28-0)
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2)
- Structure : [2.2.1] bicyclo system with a ketone at position 5.
- Key Differences :
- Applications : Building block for constrained peptides .
Comparative Data Table
| Compound | CAS Number | Bicyclo System | Oxo Position | Ester Group | Key Applications |
|---|---|---|---|---|---|
| Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate | 1523618-31-6 | [3.2.0] | 4 | tert-butyl | Antibiotics, PET radioligands |
| tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate | 1246281-86-6 | [3.1.1] | 3 | tert-butyl | Enzyme inhibitors |
| Ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate | N/A | [3.2.0] | 7 | ethyl | β-Lactam analogues |
| Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate | 1784651-28-0 | [3.2.0] | None | methyl | Small-molecule intermediates |
| tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | 198835-06-2 | [2.2.1] | 5 | tert-butyl | Constrained peptides |
Q & A
Q. Optimized Storage :
- Short-term : Store at 2–8°C in sealed containers with desiccants (e.g., silica gel) .
- Long-term : Argon atmosphere and amber vials to prevent UV-induced ketone oxidation .
Advanced Question: How does structural modification of the bicyclo[3.2.0] core influence biological activity in antibacterial studies?
Methodological Answer:
Structure-activity relationship (SAR) studies highlight:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
